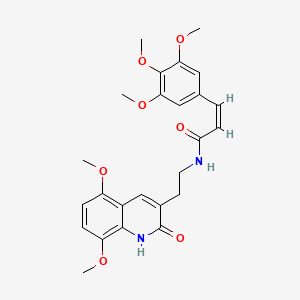
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is a complex organic compound with the molecular formula C44H28N2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a central 1,3-phenylene core linked to two phenoxazine moieties through methanone bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenediamine with 4-(10H-phenoxazin-10-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can undergo various chemical reactions, including:
Oxidation: The phenoxazine moieties can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) involves its interaction with specific molecular targets. The phenoxazine moieties can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone): Similar structure but with a 1,4-phenylene core.
1,3-bis(4-(10H-phenoxazin-10-yl)phenyl)-2,2-dimethylpropane-1,3-dione: Contains a dimethylpropane core instead of a phenylene core.
Uniqueness
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is unique due to its specific 1,3-phenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C44H28N2O4 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[3-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(29-20-24-33(25-21-29)45-35-12-1-5-16-39(35)49-40-17-6-2-13-36(40)45)31-10-9-11-32(28-31)44(48)30-22-26-34(27-23-30)46-37-14-3-7-18-41(37)50-42-19-8-4-15-38(42)46/h1-28H |
InChI Key |
HPBARVRVPBVXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC(=CC=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
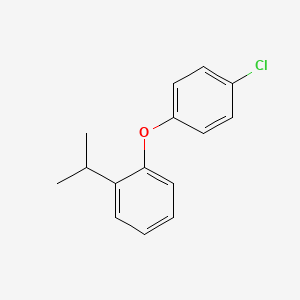
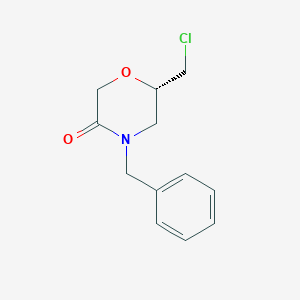
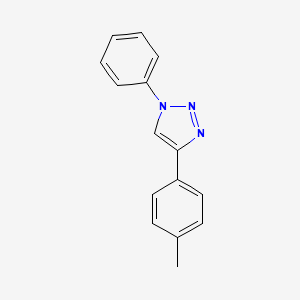

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
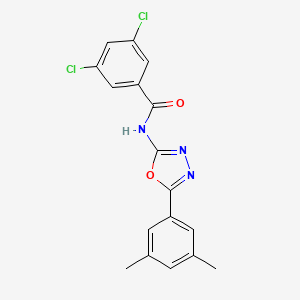
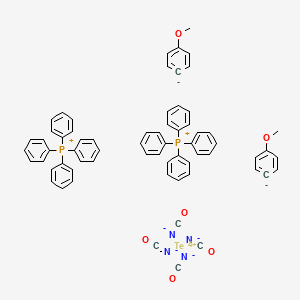
![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
![Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14123520.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
